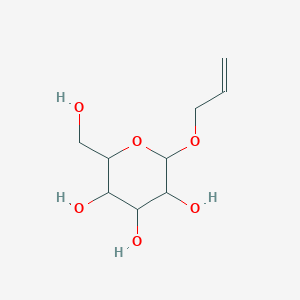

Allyl a-D-Glucopyranoside

描述

Significance of Carbohydrates and Glycosides in Biological Systems

Carbohydrates, or glycans, are fundamental to the biochemistry of life, serving as primary energy sources and key structural components. sigmaaldrich.comgeeksforgeeks.org In biological systems, their roles extend far beyond simple energy storage. geeksforgeeks.org As monosaccharides, they are the basic fuel for cellular processes, while as polysaccharides like cellulose (B213188) and chitin, they provide structural integrity to plant and fungal cell walls, respectively. geeksforgeeks.org

Glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond, are ubiquitous in nature. ebsco.com They are involved in a vast array of biological processes, including cell-to-cell recognition, signaling, and immune responses. sigmaaldrich.comnumberanalytics.com Glycoproteins and glycolipids, which are proteins and lipids with attached glycans, are critical components of cell membranes that mediate interactions with the extracellular environment. geeksforgeeks.orgneb.com The carbohydrate portions of these glycoconjugates can act as specific markers, influencing cellular adhesion and signaling pathways. numberanalytics.comneb.com In plants, glycosides are often used to store chemical compounds, including toxins for defense, in an inactive form. ebsco.com The therapeutic properties of certain glycosides, such as the cardiac glycosides from the foxglove plant, have been harnessed for medical applications. ebsco.com

| Biological Role | Examples | Significance |

| Energy Source & Storage | Glucose, Glycogen, Starch | Primary fuel for cellular metabolism and long-term energy reserves. geeksforgeeks.org |

| Structural Support | Cellulose, Chitin | Provides rigidity and shape to cells and organisms. geeksforgeeks.org |

| Cellular Communication | Glycoproteins, Glycolipids | Mediate cell recognition, adhesion, and signaling pathways. sigmaaldrich.comgeeksforgeeks.orgnumberanalytics.com |

| Biological Defense | Plant-based toxic glycosides | Stores defensive chemicals in an inactive state until needed. ebsco.com |

| Genetic Information | Ribose, Deoxyribose | Form the backbone of RNA and DNA. geeksforgeeks.org |

Overview of Allyl Glycosides as Synthetic Building Blocks in Carbohydrate Chemistry

In the field of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates requires a sophisticated toolbox of protecting groups and activation strategies. Allyl glycosides have emerged as exceptionally versatile synthetic building blocks due to the unique reactivity of the allyl group. researchgate.net The allyl group serves as a stable protecting group for the anomeric hydroxyl, resistant to a wide range of reaction conditions used for modifying other parts of the sugar molecule. researchgate.net

This stability is complemented by its capacity for selective activation or removal under specific conditions, a property known as orthogonality. researchgate.netumsl.edu The double bond in the allyl group can be isomerized to a vinyl ether, which is then easily hydrolyzed, or it can be activated directly for glycosylation reactions using various reagents. researchgate.net For instance, radical halogenation can convert the allyl glycoside into a reactive glycosyl donor. researchgate.net This allows for the stepwise and controlled assembly of complex carbohydrate chains, a crucial requirement for synthesizing biologically active molecules. researcher.lifersc.org

Research Context of Allyl α-D-Glucopyranoside within Glycoscience

Allyl α-D-Glucopyranoside is a cornerstone building block in modern glycoscience. Its structure, featuring the α-anomer of glucose with an anomeric allyl group, makes it an ideal starting material for a multitude of synthetic targets. Researchers utilize it as a precursor for creating more elaborate glycosyl donors and acceptors needed for the synthesis of oligosaccharides. rsc.org

Its applications are diverse, ranging from the synthesis of neoglycoproteins to study Chagas disease nih.gov to the construction of fragments of bacterial cell surface glycans, such as those from Shigella flexneri. rsc.org Furthermore, Allyl α-D-Glucopyranoside has been instrumental in the total synthesis of complex, biologically active glycolipids, including α-glucosyl diacylglycerides that activate natural killer T cells. rsc.org The compound also serves as a monomer in cationic ring-opening polymerization to produce well-defined (1→6)-α-D-glucopyranans, which are stereoregular polysaccharides with potential applications in materials science. researchgate.net

Historical Development of Allyl α-D-Glucopyranoside Research

While early literature on Allyl α-D-Glucopyranoside is integrated within the broader development of carbohydrate protecting group strategies, its utility has become increasingly prominent over the past few decades. Its use as a key intermediate is documented in synthetic chemistry from the early 2000s. For example, it was employed as a precursor in the synthesis of an allyl 2-deoxy-2-acetamido-α-D-glucopyranoside building block reported in 2003. nih.gov

Subsequent research has built upon this foundation, demonstrating its role in increasingly complex synthetic endeavors. A 2013 study detailed its use in preparing saponin-based synthetic adjuvants, highlighting the application of a two-stage activation glycosylation approach that relies on allyl glycoside building blocks. researcher.life A significant recent development is its use in a concise, 8-step linear synthesis of α-glucuronosyl diacylglyceride, a complex lipid antigen, which was a marked improvement over a previous 23-step route. rsc.org This progression underscores the compound's enduring importance and the continuous refinement of synthetic methods that leverage its unique properties.

Current Research Trends and Future Directions in Allyl α-D-Glucopyranoside Studies

Current research continues to exploit the versatility of Allyl α-D-Glucopyranoside for creating sophisticated chemical tools and potential therapeutics. A prominent trend is its use in the synthesis of structurally defined glycolipids to probe the immune system. The concise synthesis of various α-glucosyl and α-glucuronosyl diacylglycerides allows for detailed studies of their interaction with natural killer T cells and their receptors. rsc.org Another emerging area is the development of isotopically labeled ligands for metabolic studies, where derivatives of C-allyl glucoside are used to investigate the distribution and fate of SGLT1 ligands in biological systems. unimi.it

Future directions are likely to focus on several key areas:

Novel Biomaterials: The use of Allyl α-D-Glucopyranoside and its derivatives in polymerization reactions opens avenues for creating novel, biodegradable, and biocompatible polymers with tailored properties. researchgate.net

Advanced Biological Probes: The synthesis of functionalized glycoclusters and neoglycoconjugates will continue to be a major focus, providing tools to investigate carbohydrate-protein interactions in intricate biological processes like bacterial adhesion and immune signaling. rsc.orgmdpi.com

Therapeutic Agents: As synthetic methodologies become more efficient, the compound will serve as a key starting material for the development of complex carbohydrate-based drugs and vaccines, targeting a range of diseases from bacterial infections to cancer. researcher.life

| Research Area | Application of Allyl α-D-Glucopyranoside | Recent Findings & Future Potential |

| Immunology | Synthesis of glycolipid antigens (α-GlcDAGs) | Elucidation of NKT cell activation; potential for immunotherapies. rsc.org |

| Metabolic Studies | Precursor for isotope-labeled C-glucoside ligands | Tracking the distribution and fate of SGLT1 ligands in vivo. unimi.it |

| Materials Science | Monomer for ring-opening polymerization | Creation of stereoregular polysaccharides for advanced biomaterials. researchgate.net |

| Glycobiology | Synthesis of neoglycoproteins and glycoclusters | Probing carbohydrate-protein interactions and bacterial adhesion. nih.govmdpi.com |

Structure

3D Structure

属性

IUPAC Name |

2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-56-4 | |

| Record name | NSC404076 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Strategies for Allyl α D Glucopyranoside

Glycosylation Reactions for Allyl α-D-Glucopyranoside Synthesisbenchchem.combenchchem.com

Glycosylation stands as the cornerstone for the synthesis of Allyl α-D-Glucopyranoside. This class of reactions involves the formation of a glycosidic bond between the anomeric carbon of a glucose derivative (the glycosyl donor) and the hydroxyl group of allyl alcohol (the glycosyl acceptor). The primary challenge in the synthesis of this specific compound is the stereoselective formation of the α-anomer, which has an axial orientation at the anomeric carbon and is generally less thermodynamically stable than its β-counterpart. Strategies often involve either direct, thermodynamically controlled processes or kinetically controlled reactions using pre-activated glucose derivatives where stereochemistry is dictated by the reaction mechanism and choice of catalyst.

Fischer Glycosylation Approachesyoungin.com

The Fischer glycosylation is a classic and direct method for preparing simple glycosides. wikipedia.org It involves the reaction of an unprotected carbohydrate, in this case, D-glucose, with an excess of an alcohol, here allyl alcohol, in the presence of a strong acid catalyst. wikipedia.orgnih.gov The reaction is an equilibrium process that, with extended reaction times, typically favors the formation of the more thermodynamically stable pyranoside ring structure and the α-anomer due to the anomeric effect. wikipedia.org

A significant drawback of traditional Fischer glycosylation is the long reaction time required. youngin.com Modern advancements have demonstrated that microwave irradiation can dramatically accelerate this reaction, reducing reaction times from hours to mere minutes while providing good yields and favoring the α-glycoside as the dominant product. youngin.comscholaris.ca For instance, studies have shown successful glycosylation of D-glucose with allyl alcohol using an acid catalyst like Amberlite IRN 120 H+ resin under microwave heating. youngin.comacademie-sciences.frgriffith.edu.au This approach not only improves efficiency but also maintains or enhances the preference for the desired α-anomer. scholaris.ca

| Method | Catalyst | Conditions | Time | Yield (α:β ratio) | Reference |

| Conventional | Acid Catalyst | Reflux in Allyl Alcohol | Hours | Good, α-favored | youngin.com, wikipedia.org |

| Microwave-Assisted | Amberlite IRN 120 H+ | 120 °C, Microwave | 10 min | 80% (13.2:1) | scholaris.ca |

| Microwave-Assisted | Montmorillonite K-10 | 90 °C, Microwave | 10 min | 86% (14.6:1) | scholaris.ca |

Table comparing conventional and microwave-assisted Fischer glycosylation methods. Yields and ratios are representative examples from studies on similar systems.

The mechanism involves protonation of the anomeric hydroxyl group, followed by the loss of water to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by allyl alcohol can occur from either the α or β face, leading to a mixture of anomers. Over time, anomerization under the acidic conditions allows the equilibrium to favor the thermodynamically more stable α-product. nih.gov

Anomeric Allylation Techniquesbenchchem.com

Anomeric allylation refers to the direct introduction of an allyl group at the C-1 position of a glucose derivative. These methods often employ glycosyl donors with a suitable leaving group at the anomeric center, which is then displaced by allyl alcohol or an allyl-containing nucleophile. The stereochemical outcome of these reactions is highly dependent on the chosen strategy, substrate, and reaction conditions.

Achieving retention of configuration, to yield the α-anomer from an α-configured glycosyl donor, often proceeds through a mechanism involving an oxocarbenium ion intermediate (S_N1-like). The departing leaving group on the α-face can shield that side, leading to a preferential attack by the nucleophile from the same face. The anomeric effect also stabilizes the transition state leading to the α-product.

Synthesizing Allyl α-D-Glucopyranoside via inversion of configuration typically involves a direct S_N2 displacement reaction. mdpi.com This strategy requires a glycosyl donor with a good leaving group in the β-position. When allyl alcohol attacks this β-donor, it does so from the opposite (α) face, resulting in the formation of the α-glycosidic bond. mdpi.comacs.org

A common approach utilizes peracetylated β-D-glucose as the glycosyl donor. researchgate.netnih.gov Activation with a Lewis acid, such as iron(III) chloride (FeCl₃), promotes the reaction with allyl alcohol. scielo.brscielo.br While neighboring group participation by the acetyl group at C-2 would typically favor the formation of a 1,2-trans product (β-glycoside), the choice of Lewis acid, solvent, and temperature can override this effect to produce the 1,2-cis product (α-glycoside) as the major isomer through a direct S_N2 pathway or other complex mechanisms. researchgate.netscielo.br

Retention of Configuration Strategies

Catalytic Systems in Glycosylationbenchchem.com

The choice of catalyst is critical in directing the yield and stereoselectivity of glycosylation reactions for Allyl α-D-Glucopyranoside synthesis. Catalysts activate the glycosyl donor, facilitating the departure of the anomeric leaving group and the subsequent attack by allyl alcohol.

Brønsted Acids : These are classic catalysts for Fischer glycosylation. Strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) can mediate the reaction of D-glucose and allyl alcohol, yielding the α-anomer. Solid acid catalysts like Amberlite resins are also effective and offer the advantage of easy removal from the reaction mixture. youngin.com Milder, eco-friendly catalysts such as sulfamic acid have also been used successfully. nih.gov

Lewis Acids : Lewis acids are widely used to activate glycosyl donors with leaving groups like acetates or halides. Common examples include tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·Et₂O), and iron(III) chloride (FeCl₃). researchgate.netscielo.br These catalysts coordinate to the anomeric leaving group, making it more labile and promoting the formation of the key oxocarbenium ion intermediate.

Organocatalysts : In recent years, organocatalysis has emerged as a powerful tool for stereoselective glycosylation. Thiourea-based catalysts, often used in conjunction with a Brønsted acid, can activate glycosyl donors through hydrogen bonding, mimicking enzymatic pathways and leading to high α-selectivity. researchgate.net Chiral Brønsted acids like (R)-TRIP have been used in cooperative catalytic systems to achieve yields of 82–89% with α:β selectivity ratios greater than 30:1. Organoboronic acids have also been investigated as mild catalysts for these transformations. d-nb.infobeilstein-journals.org

| Catalyst Type | Example(s) | Typical Donor | Key Feature | Reference |

| Brønsted Acid | CF₃SO₃H, Amberlite resin | Unprotected Glucose | Direct, thermodynamically driven | , youngin.com |

| Lewis Acid | SnCl₄, BF₃·Et₂O, FeCl₃ | Acetylated Glucose | Activates glycosyl esters/halides | , researchgate.net, scielo.br |

| Organocatalyst | Thiourea (B124793) + Chiral Acid | Trichloroacetimidate | High α-selectivity via H-bonding | , jst.go.jp |

Table summarizing different catalytic systems for Allyl α-D-Glucopyranoside synthesis.

Regioselective Allylation of Glucose Derivativesnsf.govsemanticscholar.org

Regioselectivity is a crucial aspect of carbohydrate chemistry, ensuring that the chemical modification occurs at the desired hydroxyl group. For the synthesis of Allyl α-D-Glucopyranoside from unprotected or partially protected glucose, the reaction must be selective for the anomeric (C-1) hydroxyl group over the other secondary (C-2, C-3, C-4) and primary (C-6) hydroxyls. semanticscholar.org

The Fischer glycosylation method is inherently regioselective for the anomeric position when the alcohol nucleophile (allyl alcohol) is used as the reaction solvent, driving the equilibrium towards glycoside formation at C-1. nih.gov Other strategies have been developed for instances where using the alcohol as a solvent is not feasible. Tin-mediated approaches, involving the formation of stannylene acetals with reagents like dibutyltin (B87310) oxide, can be used to activate specific hydroxyl groups. researchgate.netunina.it While often employed to direct reactions to other positions (e.g., cis-diols), conditions can be manipulated to favor functionalization at the anomeric position. researchgate.netunina.it Furthermore, methods exploiting the higher acidity of the anomeric hydroxyl group allow for its selective deprotonation under basic conditions, followed by nucleophilic attack on an allyl halide, achieving regioselective anomeric O-alkylation. mdpi.com

Synthesis from Protected Glucose Intermediates

The synthesis of Allyl α-D-glucopyranoside frequently employs protected glucose derivatives to ensure regioselectivity and stereocontrol. A common strategy involves the initial protection of the hydroxyl groups of D-glucose, followed by the introduction of the allyl group at the anomeric (C-1) position.

One established method begins with the acetylation of D-glucose to protect the hydroxyl groups at positions 2, 3, 4, and 6. The resulting per-O-acetylated glucose is then reacted with allyl alcohol in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), to form the α-glycosidic bond. The final step involves the deacetylation of the protected intermediate under mild alkaline conditions to yield Allyl α-D-glucopyranoside.

Alternatively, benzyl (B1604629) ethers can be used as protecting groups. For instance, 2,3,4,6-tetra-O-benzyl-α-C-allyl-d-glucopyranoside can serve as a starting material. mdpi.com The synthesis can also be initiated from D-glucal, which is converted to 2-azido-3-O-benzyl-2-deoxy-6-O-trifluoromethanesulfonyl-β-D-glucopyranosides, acting as alkylating agents for subsequent reactions. nih.gov

| Starting Material | Key Reagents | Intermediate | Final Product |

| D-Glucose | Acetic anhydride, SnCl₄, Allyl alcohol | Per-O-acetylated allyl glucoside | Allyl α-D-Glucopyranoside |

| 2,3,4,6-tetra-O-benzyl-α-C-allyl-d-glucopyranoside | Acetolysis reagents | 6-O-acetyl derivative | Further functionalized glucosides |

| D-Glucal | NaN₃, Benzyl bromide, Tf₂O | 2-azido-3-O-benzyl-2-deoxy-6-O-trifluoromethanesulfonyl-β-D-glucopyranosides | Complex glycosides |

Derivatization of Allyl α-D-Glucopyranoside for Advanced Research

The strategic derivatization of Allyl α-D-glucopyranoside is essential for creating advanced materials and complex molecular architectures. This involves the selective modification of its hydroxyl groups and the introduction of various functionalities.

Selective Functionalization at Hydroxyl Positions

The selective functionalization of the hydroxyl groups of Allyl α-D-glucopyranoside is a key step in the synthesis of more complex structures. The reactivity of the different hydroxyl groups can be exploited to achieve regioselectivity. For instance, in allyl 4,6-O-benzylidene α-D-glucopyranoside, the C-2 hydroxyl group can be selectively benzylated in high yield using THF as a solvent, a process that notably does not require a catalyst. beilstein-journals.org This regioselectivity is influenced by the steric hindrance imposed by the benzylidene ring and the bulkiness of the alkylating agent. beilstein-journals.org

Organocatalysts can also mediate the site-selective functionalization of glucopyranosides. For example, boronic acids can be used to temporarily protect the C4 and C6 hydroxyl groups, allowing for selective acylation at other positions. nih.gov

Introduction of Other Protecting Groups

A variety of protecting groups can be introduced to the Allyl α-D-glucopyranoside scaffold to facilitate multi-step syntheses. These groups must be stable under certain reaction conditions and easily removable under others. Common ether-type protecting groups include benzyl (Bn), p-methoxybenzyl (PMB), and trityl (Tr) ethers. mpg.de Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triethylsilyl (TES), are also widely used due to their ease of introduction and removal. nih.govharvard.edu

The choice of protecting group is crucial for directing the synthesis towards a specific target molecule. For example, the use of a 3-O-allyl group has been shown to be effective in the ring-opening polymerization of α-D-glucopyranose 1,2,4-orthopivalate derivatives to produce stereoregular (1→4)-β-D-glucopyranans. researchgate.net

| Protecting Group | Reagent Example | Key Features |

| Benzyl (Bn) | Benzyl bromide (BnBr) | Stable, removed by hydrogenolysis. mpg.de |

| p-Methoxybenzyl (PMB) | PMB-Cl | Can be selectively removed in the presence of benzyl ethers. mpg.de |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl | Bulky, provides steric hindrance. harvard.edu |

| Triethylsilyl (TES) | TES-Cl | Readily introduced and removed. nih.govharvard.edu |

| Pivaloyl (Piv) | Pivaloyl chloride | Stable under hydrazinolysis, cleaved in mild basic conditions. researchgate.net |

Conversion to Specific Oxazoline (B21484) Structures

Allyl α-D-glucopyranoside derivatives can be converted into valuable oxazoline structures, which are important intermediates in carbohydrate chemistry. For instance, allyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be transformed into 2-methyl-(3,4,6-tri-O-benzoyl-1,2-dideoxy-α-D-galactopyrano)-[2′,1′:4,5]-2-oxazoline. africaresearchconnects.com The synthesis of sugar oxazolines from fully acetylated amino sugars can be achieved using Lewis acids like trimethylsilyl (B98337) triflate. glycoforum.gr.jp These oxazoline derivatives serve as versatile donors in glycosylation reactions. glycoforum.gr.jp

Green Chemistry Principles in Allyl α-D-Glucopyranoside Synthesis

The application of green chemistry principles to the synthesis of Allyl α-D-glucopyranoside aims to reduce the environmental impact of chemical processes. nih.gov This involves the use of renewable resources, safer solvents, and catalytic methods to improve atom economy and minimize waste. nih.govresearchgate.net

A greener approach to synthesizing allyl saccharide monomers involves using renewable feedstocks like D-glucose and designing synthetic procedures that avoid protection/deprotection steps. researchgate.netroyalsocietypublishing.org For example, the direct allylation of methyl D-glucopyranoside can be performed in water, a green solvent, using allyl bromide in the presence of a base. royalsocietypublishing.orgroyalsocietypublishing.org This method aligns with the principles of green chemistry by utilizing a less hazardous solvent and potentially reducing the number of synthetic steps. royalsocietypublishing.org

Furthermore, the use of enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. beilstein-journals.org While specific enzymatic syntheses for Allyl α-D-glucopyranoside are a developing area, the broader application of enzymes in glycosylation is well-established and represents a key direction for greener carbohydrate synthesis. The twelve principles of green chemistry, including waste prevention, atom economy, and the use of catalysis, provide a framework for developing more sustainable synthetic routes. researchgate.netmdpi.com

| Green Chemistry Principle | Application in Allyl α-D-Glucopyranoside Synthesis |

| Use of Renewable Feedstocks | D-glucose is a readily available and renewable starting material. researchgate.netroyalsocietypublishing.org |

| Safer Solvents | Utilizing water as a solvent instead of hazardous organic solvents like DMF. royalsocietypublishing.org |

| Catalysis | Employing catalysts to improve reaction efficiency and reduce waste, with a move towards recyclable and non-toxic catalysts. nih.govmdpi.com |

| Atom Economy | Designing syntheses that maximize the incorporation of all materials used in the process into the final product. researchgate.net |

| Reduction of Derivatives | Minimizing or avoiding the use of protecting groups to reduce the number of synthetic steps. researchgate.netroyalsocietypublishing.org |

Applications in Carbohydrate Chemistry and Glycobiology Research

Allyl α-D-Glucopyranoside as a Monomer for Polymer Synthesis

The presence of the terminal allyl group makes Allyl α-D-glucopyranoside a valuable glycomonomer for creating polymers with pendant sugar moieties. These glycopolymers are of significant interest for their potential applications in biomedical fields, owing to the specific recognition abilities of carbohydrates. researchgate.net

Allyl α-D-glucopyranoside can be copolymerized with various vinyl monomers, such as styrene (B11656), methyl methacrylate (B99206) (MMA), acrylonitrile (B1666552) (AN), and 2-hydroxyethyl methacrylate (HEMA), to synthesize functional glycopolymers. rsc.orgnih.gov This process allows for the creation of materials that combine the properties of conventional synthetic polymers with the biocompatibility and specific biological interactions of carbohydrates.

In a notable example, Allyl α-D-glucopyranoside was used as a hydrophilic glycomonomer and polymerized with a reversible addition-fragmentation chain transfer (RAFT) agent to form a macro-sugar chain. rsc.org This macro-RAFT agent was then chain-extended by copolymerizing with the hydrophobic monomer styrene. rsc.org The resulting block copolymers consist of a hydrophobic polystyrene (PS) chain and a hydrophilic glycopolymer (GP) chain, which can self-assemble into core-shell nanoparticles. rsc.org

Emulsion copolymerization is a key technique for preparing glucose-modified latex particles. nih.gov In this method, styrene is copolymerized with a glucose-modified monomer like Allyl α-D-glucopyranoside in an aqueous medium. nih.gov A two-stage shot-growth method can be employed to control the particle size and the concentration of glucose units on the latex surface. nih.gov

One study detailed the preparation of poly(allyl-α-d-glucopyranose/styrene) latex through emulsion polymerization initiated by potassium persulfate (KPS). nih.gov The process involved first polymerizing styrene and a small amount of sodium styrene sulfonate (NaSS), followed by the addition of the Allyl α-D-glucopyranoside monomer. nih.gov This resulted in stable latex particles with an average diameter of 78.3 nm and glucose moieties present on the surface. nih.gov These glucose-functionalized particles have been shown to undergo specific agglutination in the presence of Concanavalin A, a protein that binds to glucose residues, demonstrating the accessibility and functionality of the incorporated sugar units. nih.gov

| Parameter | Value | Reference |

| Monomers | Styrene, Allyl-α-D-glucopyranoside, Sodium Styrene Sulfonate | nih.gov |

| Initiator | Potassium Persulfate (KPS) | nih.gov |

| Method | Two-stage shot-growth emulsion polymerization | nih.gov |

| Solid Content | 6.83 wt% | nih.gov |

| Monomer Conversion | 93% | nih.gov |

| Average Particle Size | 78.3 nm | nih.gov |

| Polydispersity Index | 1.005 | nih.gov |

| Glucose Units per Particle | 1517 | nih.gov |

Free-radical polymerization is a common method for copolymerizing allyl-containing glycomonomers. researchgate.netnih.gov For instance, a copolymer of styrene and Allyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside was synthesized using benzoyl peroxide (BP) as a radical initiator. researchgate.net Similarly, N-allyl glucosamine (B1671600) (AG), a derivative of glucose, has been successfully copolymerized with monomers like MMA, AN, and HEMA using 2,2-azobisisobutyronitrile (AIBN) as the initiator in dimethylformamide (DMF). nih.gov

A more advanced radical polymerization technique, Reversible Addition-Fragmentation Chain Transfer (RAFT), has been utilized for the one-pot synthesis of glycopolymer particles with a tunable core-shell morphology. rsc.org In this process, a hydrophilic glycomonomer, Allyl-α-D-glucopyranoside (α-Glu), is first polymerized to create a macro-RAFT agent, which is then used to initiate the polymerization of a hydrophobic monomer like styrene. researchgate.netrsc.orgresearchgate.net This yields amphiphilic block copolymers that self-assemble into micelles in the polymerization medium, ultimately forming core-shell nanoparticles with a polystyrene core and a glycopolymer shell. rsc.org The dimensions of the core and shell can be controlled by adjusting the initial monomer concentrations. rsc.org

| Co-monomer | Initiator | Polymerization Method | Solvent | Conversion (%) | Reference |

| Styrene | Benzoyl Peroxide (BP) | Addition Polymerization | - | - | researchgate.net |

| Methyl Methacrylate (MMA) | AIBN | Free-Radical Copolymerization | DMF | ~3 | nih.gov |

| Acrylonitrile (AN) | AIBN | Free-Radical Copolymerization | DMF | ~10 | nih.gov |

| 2-Hydroxyethyl Methacrylate (HEMA) | AIBN | Free-Radical Copolymerization | DMF | ~7 | nih.gov |

| Styrene | RAFT Agent | RAFT Polymerization | - | - | rsc.org |

Ring-opening polymerization (ROP) of anhydro sugar and orthoester derivatives of glucose is a powerful strategy for synthesizing stereoregular polysaccharides. researchgate.netbeilstein-journals.org In this context, the allyl group is not the polymerizable moiety but rather serves as a crucial protecting group for the hydroxyl functions on the glucose ring. researchgate.netnih.gov The choice of protecting group can significantly influence the stereochemical outcome of the polymerization. acs.orgacs.org

The synthesis of stereoregular polysaccharides, such as cellulose (B213188) and dextran, can be achieved through the stereoselective cationic ROP of specifically designed glucopyranose monomers. acs.orgresearchgate.netresearchgate.net For example, the ROP of 1,6-anhydro-β-D-glucopyranose derivatives (levoglucosans) can yield (1→6)-α-linked glucans (dextran mimetics). researchgate.netrsc.org Computational and experimental studies show that the polymerization proceeds in a regio- and stereo-specific manner, selectively forming 1,6-α glycosidic linkages. researchgate.netrsc.org

Similarly, the ROP of α-D-glucopyranose 1,2,4-orthopivalate derivatives has been shown to produce stereoregular (1→4)-β-D-glucopyranans, which are derivatives of cellulose. nih.govacs.orgresearchgate.net The stereochemical control is highly dependent on the substituents on the glucose ring. acs.orgacs.org For instance, the presence of a benzyl (B1604629) group at the 3-O position is considered essential for achieving the desired stereoregular (1→4)-β-D-glucopyranan structure. acs.orgresearchgate.net

The utility of the allyl group as a protecting group in the formation of stereoregular polysaccharides has been systematically investigated. researchgate.netnih.gov A study on the ROP of four different 3-O-allyl-α-D-glucopyranose 1,2,4-orthopivalate derivatives, using BF₃·Et₂O as a catalyst, demonstrated that all monomers yielded stereoregular (1→4)-β-D-glucopyranans. nih.gov This confirmed that the 3-O-allyl group is a suitable protecting group for the synthesis of cellulose derivatives via this method. researchgate.netnih.gov The polymerization of these orthoester monomers is proposed to proceed through a trialkyloxonium ion mechanism, where the incoming monomer attacks the anomeric carbon (C₁) with inversion of configuration (β-side attack), leading to the formation of the (1→4)-β-glycosidic linkage. acs.org

The ROP of 1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose initiated by cationic catalysts like BF₃·OEt₂ also produces a stereoregular polysaccharide, poly(1,6-α-linked 2,3,4-tri-O-allyl-D-glucopyranose). researchgate.net Subsequent deprotection of the allyl groups yields (1→6)-α-D-glucopyranan, a synthetic dextran. researchgate.net

| Monomer | Polymer Structure | Stereochemistry | Reference |

| 3-O-allyl-6-O-pivaloyl-α-D-glucopyranose 1,2,4-orthopivalate | (1→4)-β-D-glucopyranan derivative | Stereoregular | nih.gov |

| 3-O-allyl-6-O-benzyl-α-D-glucopyranose 1,2,4-orthopivalate | (1→4)-β-D-glucopyranan derivative | Stereoregular | nih.gov |

| 3,6-di-O-allyl-α-D-glucopyranose 1,2,4-orthopivalate | (1→4)-β-D-glucopyranan derivative | Stereoregular | nih.gov |

| 1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose | (1→6)-α-D-glucopyranan derivative | Stereoregular | researchgate.net |

| 3-O-benzyl-6-deoxy-α-D-glucopyranose 1,2,4-orthopivalate | 6-Deoxy-(1→4)-β-D-glucopyranan derivative | Stereoregular | acs.orgresearchgate.net |

Formation of Stereoregular Polysaccharides

Synthesis of Glycopolymers for Research Applications

Role in Oligosaccharide and Polysaccharide Synthesis

The chemical synthesis of oligosaccharides and polysaccharides with defined structures is essential for studying their biological functions. Allyl α-D-glucopyranoside and its derivatives are fundamental building blocks in these complex synthetic endeavors. scbt.com The allyl group often serves as a "temporary" protecting group, which can be selectively removed during a multi-step synthesis to reveal a hydroxyl group for further glycosylation. rsc.org

Allyl α-D-glucopyranoside is explicitly identified as a useful intermediate in the synthesis of various synthetic trisaccharides, including maltotriose. biosynth.com Maltotriose is an oligosaccharide consisting of three glucose units linked in an α-1,4 fashion, and it is a fragment of starch. acs.org The synthesis of such oligosaccharides requires a carefully planned strategy of protecting and deprotecting various hydroxyl groups on the glucose units. The use of an allyl group at the anomeric position (as in Allyl α-D-glucopyranoside) or at other positions allows chemists to control the reaction sequence, adding sugar units one by one to build the target trisaccharide. beilstein-journals.org

The utility of allyl glycosides extends to the synthesis of highly complex glycans, such as those found on the surfaces of bacteria. nih.gov These syntheses often involve the coupling of multiple, intricately protected monosaccharide units. For instance, allyl-protected galactopyranosyl derivatives have been used as building blocks in the total synthesis of fragments of the capsular polysaccharide from Streptococcus pneumoniae. nih.gov In another example, Allyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-α-D-glucopyranoside was used as a key intermediate to prepare a phosphorylated disaccharide, a structure being studied in the context of the Micrococcus lysodeikticus cell wall. capes.gov.br The allyl group in these precursors can be selectively removed at a later stage in the synthesis, enabling the formation of further glycosidic linkages or other modifications. capes.gov.br

Intermediates for Synthetic Trisaccharides (e.g., Maltotriose)

Utilization as Biochemical Reagents in Glycobiology

Glycobiology is the study of the structure, synthesis, and biology of glycans (sugars). medchemexpress.commedchemexpress.com Allyl α-D-glucopyranoside and its derivatives are classified as essential biochemical reagents in this field. medchemexpress.commedchemexpress.comtargetmol.com They serve as versatile tools for investigating the roles of carbohydrates in biological systems.

One key application is in the study of carbohydrate-protein interactions. For example, synthetic latex particles coated with Allyl α-D-glucopyranoside have been used to study the agglutination (clumping) process induced by the protein Concanavalin A, which specifically binds to glucose and mannose residues. nih.gov This type of assay helps to understand cell recognition and adhesion phenomena. The compound also serves as a substrate or precursor for substrates in enzymatic assays designed to characterize glycoside hydrolases (enzymes that break down sugars). Its role as a precursor allows for the synthesis of various glycoconjugates and glycomimetics, which are crucial for probing biological processes like cell signaling and immune responses. glycodepot.com

Studies of Glycosylation Processes

Glycosylation, the enzymatic process of attaching glycans to proteins or lipids, is a key focus of study in glycobiology. Allyl α-D-glucopyranoside serves as an important building block and probe in these investigations.

Detailed Research Findings:

Glycosyl Donor: The compound is widely used as a glycosyl donor in both chemical and enzymatic syntheses of more complex glycosides and oligosaccharides. The allyl group facilitates the formation of glycosidic bonds, a critical step in assembling the complex carbohydrate structures vital for cellular recognition and signaling pathways. In one study, the use of Allyl α-D-glucopyranoside as a glycosyl donor led to higher yields of the desired oligosaccharide products compared to more traditional donors. The steric properties of the allyl group were found to guide the reaction pathway, resulting in enhanced regioselectivity.

Synthesis Methodologies: Researchers have developed various catalytic methods to synthesize Allyl α-D-glucopyranoside and use it in glycosylation reactions. A method mediated by trifluoromethanesulfonic acid (CF₃SO₃H) has been shown to improve yields (23–45%) and reduce reaction times. Another advanced technique employs a cooperative catalytic system of a chiral Brønsted acid and a thiourea (B124793) derivative, achieving exceptional α-selectivity (greater than 30:1 α:β ratio) and high yields (82–89%).

Enzyme-Substrate Interaction Research

Understanding how enzymes interact with their carbohydrate substrates is fundamental to glycobiology. Allyl α-D-glucopyranoside is frequently used as a substrate or inhibitor to probe the active sites and mechanisms of glycoside hydrolases (glycosidases) and glycosyltransferases.

Detailed Research Findings:

Substrate for Glycosidases: This compound serves as a substrate for glycosidases, enzymes that cleave glycosidic bonds. By monitoring the hydrolysis of Allyl α-D-glucopyranoside, researchers can characterize the kinetics and specificity of these enzymes. The anomeric configuration is a key determinant of reactivity; the α-configuration of Allyl α-D-glucopyranoside is less thermodynamically stable than its β-anomer, which influences its interaction with glycosyltransferases and its stability in acidic conditions.

Enzyme Inhibition Studies: Derivatives of allyl glycosides are used to study enzyme inhibition. For instance, allylic cyclitols, which are structurally related to allyl glycosides, have been investigated as covalent inhibitors of α-glucosidases. acs.orgnih.gov These studies help in understanding the enzyme's catalytic mechanism and in designing potent and specific inhibitors. Research on GH13 yeast α-glucosidase showed that certain allylic carbocyclic inhibitors could covalently bind to the catalytic aspartate residue (Asp214) in the active site, leading to irreversible inhibition. acs.orgnih.gov

Probing Glycan Formation and Degradation

The formation and breakdown of glycans are dynamic processes essential for many biological functions. Allyl α-D-glucopyranoside is a key reagent in studies aimed at elucidating these pathways. medchemexpress.comglycodepot.com

Detailed Research Findings:

Precursor in Glycan Synthesis: As a versatile building block, Allyl α-D-glucopyranoside is a starting material for the multi-step synthesis of complex carbohydrates, glycoconjugates, and glycomimetics. glycodepot.comlookchem.com The allyl group can be selectively modified at different stages of a complex synthesis, allowing for the controlled assembly of intricate glycan structures. This is crucial for creating the molecular tools needed to study glycan function. nih.gov

Investigating Degradation Pathways: The enzymatic degradation of glycans is studied using substrates like Allyl α-D-glucopyranoside. Glycoside hydrolases (GHs) are the enzymes responsible for breaking down glycans. acs.org By using this well-defined substrate, scientists can analyze the activity of specific GHs within complex biological samples, providing insights into metabolic pathways and the roles of these enzymes in health and disease.

Investigation of Protein-Glycan Recognition

The interactions between proteins and glycans are central to a vast array of biological events, from immune responses to viral infection. frontiersin.orgmit.edu Allyl α-D-glucopyranoside and its derivatives are used as biochemical probes to investigate these recognition events. medchemexpress.com

Detailed Research Findings:

Probing Lectin Binding: Lectins are proteins that bind specifically to carbohydrate structures. Synthetically derived glycans, often made using precursors like Allyl α-D-glucopyranoside, are essential for characterizing the binding specificity of lectins. For example, studies of human intelectin-1 (hItln-1), a lectin involved in recognizing microbial glycans, have used synthetic allyl glycosides to define its binding epitope. nih.gov While initial studies focused on allyl-β-D-galactofuranose, the principles apply to probing the specificity of glucose-binding proteins as well. nih.gov

Development of Research Tools: The allyl group's reactivity allows for its conjugation to other molecules, such as fluorescent tags or surfaces for microarrays. This enables the creation of sophisticated tools to study protein-glycan interactions. glycodepot.comlookchem.com These tools are used to identify and characterize glycan-binding proteins and to screen for inhibitors of these interactions, which has potential therapeutic applications. mit.edu

Data Tables

Table 1: Physicochemical Properties of Allyl α-D-Glucopyranoside

| Property | Value/Description |

| Molecular Formula | C₉H₁₆O₆ |

| Molecular Weight | 220.22 g/mol |

| CAS Number | 7464-56-4 |

| Appearance | White to Off-White Solid |

| Melting Point | 100.5 °C |

| Boiling Point | 415.04 °C (Predicted) |

| Solubility | Soluble in water; Slightly soluble in methanol, DMSO. |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(prop-2-en-1-yloxy)oxane-3,4,5-triol |

Data sourced from references glycodepot.com.

Enzymatic Interactions and Glycosidase Inhibition Studies

Investigations of Glycoside Hydrolase (GH) Enzyme Activity

Allyl α-D-glucopyranoside serves as a useful substrate for probing the activity and specificity of various glycoside hydrolases. As a glycoside, it can be hydrolyzed by these enzymes, releasing glucose and an allyl group, a reaction that can be monitored to determine enzyme kinetics and substrate preferences. For example, it has been used as a starting material in the synthesis of sulfoquinovosyl glycerol (B35011) to test the hydrolytic activity of the α-sulfoquinovosidase EcYihQ from Escherichia coli. researchgate.net By monitoring the hydrolysis of the synthesized compound, researchers confirmed that the enzyme could cleave the substrate. researchgate.net

The anomeric configuration significantly influences its reactivity in enzymatic reactions. The α-configuration of Allyl α-D-glucopyranoside is generally less reactive in enzymatic glycosyltransferase reactions compared to its β-anomer. However, its utility as a substrate analog allows for fundamental studies, such as substrate specificity assays and competitive inhibition studies, which are crucial for understanding the catalytic mechanisms of glycosidases. For instance, the activity of α-glucosidases can be assayed using chromogenic substrates like p-nitrophenyl-α-D-glucopyranoside, and Allyl α-D-glucopyranoside can be used in comparative or inhibition studies. nih.govmdpi.comtandfonline.com

Allyl α-D-Glucopyranoside Derivatives as Enzyme Inhibitors

While Allyl α-D-glucopyranoside itself is primarily a substrate, its derivatives, particularly allylic carbocyclic analogs, have been developed as potent inhibitors of glycoside hydrolases. nih.govacs.org These inhibitors are crucial for mechanistic studies and as potential therapeutic agents. nih.gov

A significant area of research has focused on allylic cyclitols, which are carbocyclic mimics of sugars, as covalent inhibitors of glycoside hydrolases. nih.govacs.org Inspired by natural products like streptol (B1238324) glucoside, researchers have designed inhibitors where a leaving group is placed at positions other than the typical anomeric carbon, such as the 4- and 6-positions of a carbocyclic ring. nih.govacs.org

These compounds act as mechanism-based inhibitors, forming a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation. nih.govacs.orgresearchgate.net The mechanism contrasts with the traditional Koshland mechanism, which involves the anomeric C-1 position. nih.gov The designed allylic carbocyclic inhibitors likely undergo a pseudo-glycosylation reaction, where the enzyme's catalytic nucleophile attacks the inhibitor, displacing the leaving group and forming a stable covalent adduct. nih.gov This process has been demonstrated to effectively inhibit α-glucosidases from the GH13 family without reactivation. nih.govacs.org The formation of a covalent bond makes these compounds excellent tools for chemical biology. nih.govacs.org

The design of these novel inhibitors moves away from the classical approach of modifying the pseudo-anomeric position. nih.gov Instead, by placing leaving groups at the allylic 4- or 6-positions of a carbocyclic core, researchers have successfully created a new class of covalent inhibitors. nih.govacs.org The central hypothesis is that these inhibitors, despite having leaving groups at positions not typically targeted, can interact with and block GH enzymes. nih.gov

Structure-activity relationship (SAR) studies have revealed key features for inhibitory potency. The nature of the leaving group is critical; for example, a 2,4-dinitrophenyl (DNP) ether serves as an effective leaving group, while a p-nitrophenyl (PNP) group results in weaker inhibition. acs.org The position of the leaving group on the carbocyclic ring also significantly impacts activity. acs.org Furthermore, the stereochemistry of the inhibitor and the presence and orientation of hydroxyl groups, which participate in hydrogen bonding within the active site, are crucial for binding and reactivity. acs.orgmdpi.com For instance, trifluoroacetamido derivatives have shown enhanced glycosidase inhibition due to strong hydrogen bonding with active-site residues.

Kinetic studies have been performed to characterize the inhibitory action of these allylic carbocyclic derivatives against GH13 yeast α-glucosidase. nih.govacs.org The inhibitors demonstrated time-dependent inactivation of the enzyme, consistent with covalent inhibition. nih.gov The rate of inactivation depends on the inhibitor's structure. For example, the compound with a DNP leaving group at the 4-position (streptol derivative 1) was found to be a much more potent inhibitor than derivatives with the leaving group at the 6-position (derivative 2) or with a different stereochemistry at the 4-position (derivative 3). acs.org The derivative with a poorer leaving group (PNP, derivative 1') showed the weakest inhibitory activity. acs.org

These kinetic analyses provide quantitative data on the efficiency of different inhibitor designs and confirm that these streptol derivatives act as covalent inhibitors of α-glucosidase. mdpi.comacs.org

A key aspect of understanding covalent inhibition is identifying the specific amino acid residue in the enzyme's active site that is modified. Using mass spectrometry-based proteomics, researchers have successfully identified the catalytic nucleophile of GH13 yeast α-glucosidase. nih.govacs.org For the allylic carbocyclic inhibitors studied, the active site residue Asp214 was identified as the site of covalent modification. nih.govacs.orgresearchgate.net

This finding is significant as it confirms that the inhibitors are binding to the catalytic nucleophile, effectively blocking the enzyme's function. nih.govacs.org Aspartic acid residues are commonly found as catalytic nucleophiles in the active sites of glycosidases. acs.org The covalent labeling of Asp214 provides strong evidence for the proposed mechanism of inhibition and validates the design strategy of targeting this residue with allylic carbocyclic electrophiles. nih.govacs.org In some cases, nonspecific labeling of other solvent-exposed residues, like Asp5, was also observed, particularly with less potent inhibitors. acs.org

Kinetic Analysis of Enzyme Inhibition

Computational Approaches in Enzyme-Inhibitor Studies

Computational methods are increasingly used to complement experimental studies of enzyme-inhibitor interactions, providing insights that are difficult to obtain through experiments alone. nih.govtheses.cz For the allylic carbocyclic inhibitors of α-glucosidase, computational studies, including enzyme homology modeling and density functional theory (DFT) calculations, have been employed to delineate the electronic and structural requirements for activity. nih.govacs.orgresearchgate.net

Homology modeling was used to build a structural model of the GH13 yeast α-glucosidase, allowing for docking studies of the inhibitors. acs.org These models helped to rationalize the observed differences in inhibitory activity. For example, modeling suggested that to react, an inhibitor might need to undergo a ring-flip to a less favored conformation to properly position the leaving group for attack by the catalytic nucleophile, which could explain its lower reactivity compared to other isomers. acs.org DFT calculations provided insight into the transition states of the reactions, suggesting a continuum between SN1 and SN2 mechanisms. acs.org Such computational approaches are invaluable for understanding reaction mechanisms, rationalizing structure-activity relationships, and guiding the design of new, more potent, and selective inhibitors. theses.cznih.gov

Enzyme Homology Modeling

Enzyme homology modeling is a crucial computational tool used when the experimental three-dimensional structure of a target enzyme is not available. This method constructs an atomic-resolution model of the target protein using its amino acid sequence and a known experimental structure of a related homologous protein (the template).

In the context of glycosidase research, homology modeling has been employed to create 3D structures of α-glucosidases, which are key enzymes that interact with substrates like Allyl α-D-Glucopyranoside. acs.orgnih.govresearchgate.netscispace.com For instance, a 3D model of α-glucosidase from Xanthomonas campestris (Agl2) was developed to analyze its structure-function relationship and guide protein engineering efforts. scispace.com Similarly, in studies of allylic carbocyclic inhibitors targeting α-glucosidases from the GH13 family, homology modeling provided the necessary structural framework to perform further computational analysis, such as molecular docking and density functional theory calculations. acs.orgnih.govresearchgate.netacs.org The process allows researchers to identify key amino acid residues within the enzyme's active site, such as the catalytic nucleophile, which is often an aspartic acid residue (e.g., Asp214 in yeast α-glucosidase). acs.orgnih.govresearchgate.net By superimposing the modeled enzyme structure with known enzyme-substrate complexes, researchers can predict the residues that form the aglycone (-1 and +1) subsites, which are critical for substrate binding and recognition. scispace.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. In the study of glycosides, DFT calculations provide deep insights into reaction mechanisms, transition states, and the stability of intermediates.

DFT has been instrumental in understanding the stereoselectivity of reactions involving glycosyl radicals derived from allyl-α-D-glucopyranosyl compounds. Calculations on 3,4,6-tri-O-acetyl-2-O-allyl-α-d-glucopyranosyl bromide confirmed the generation of glycosyl radical intermediates and revealed that the anomeric diastereoselectivity is determined by the relative stability of the conformers of these intermediates. nih.gov

Furthermore, in studies of related allylic inhibitors of α-glucosidases, DFT calculations have been used to delineate the electronic and structural requirements for their inhibitory activity. acs.orgnih.govresearchgate.net These calculations can determine properties such as hydride affinity, which helps to assess the stability of carbocation intermediates formed during the enzymatic reaction. acs.orgacs.org For example, the hydride affinity for an oxocarbenium ion derived from glucose was calculated to be 90.1 kcal/mol, providing a reference for the stability of intermediates. acs.orgacs.org This theoretical approach is vital for understanding the electronic factors that govern the covalent modification of enzyme active site residues by such inhibitors. acs.orgnih.gov

| Species | Calculated Hydride Affinity (kcal/mol) | Significance |

|---|---|---|

| Oxocarbenium ion from glucose | 90.1 | Provides a baseline for the stability of cationic intermediates in glycosidase reactions. acs.orgacs.org |

| Carbocation from allylic inhibitor 1 | 94.8 | Indicates a higher stability compared to other related inhibitor-derived carbocations. acs.orgacs.org |

| Allylic carbocations from inhibitor 2 | 106.1 and 104.6 | Suggests lower stability compared to the glucose-derived oxocarbenium ion. acs.orgacs.org |

Molecular Docking Simulations

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used to understand the binding mode and affinity of substrates and inhibitors within the active site of an enzyme.

In the field of glycosidase research, molecular docking is used to investigate how inhibitors bind to the active sites of enzymes like α-amylase and α-glucosidase. mdpi.com Although specific docking studies for Allyl α-D-Glucopyranoside were not detailed in the reviewed literature, the methodology is extensively applied to similar molecules. For example, docking studies on novel isoxazolidine (B1194047) derivatives identified their binding patterns within the active sites of α-amylase (PDB code: 2QV4) and α-glucosidase (PDB code: 3W37). mdpi.com These simulations can estimate the binding affinity (often expressed as a ΔG value in kcal/mol) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues in the enzyme's active site. d-nb.info For instance, docking of certain inhibitors into Baker's yeast α-glucosidase revealed specific binding residues that contribute to their inhibitory potential. d-nb.info

| Enzyme | Inhibitor | Estimated Binding Affinity (ΔG, kcal/mol) | Reference Compound | Reference Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|---|

| Baker's yeast (α-glucosidase) | Compound 8 | -4.21 | Miglitol | -3.62 |

| Baker's yeast (α-glucosidase) | Compound 16 | -4.50 | Miglitol | -3.62 |

| Rice (β-glucosidase) | Compound 8 | -5.53 | Miglitol | -5.12 |

| Rice (β-glucosidase) | Compound 16 | -5.32 | Miglitol | -5.12 |

Impact on Understanding Glycosidase Catalysis

The integration of enzyme homology modeling, DFT calculations, and molecular docking provides a powerful, multi-faceted approach to understanding glycosidase catalysis. These computational methods bridge the gap between static structural data and the dynamic process of enzymatic reactions, offering a detailed view of substrate recognition, transition state stabilization, and product release.

The study of allylic compounds and their interactions with glycosidases showcases the impact of this integrated approach. acs.orgnih.gov Homology modeling provides the essential 3D structure of the enzyme, docking simulations then predict how a substrate or inhibitor like Allyl α-D-Glucopyranoside fits into the active site, and DFT calculations elucidate the electronic details of the catalytic mechanism, such as the feasibility of forming covalent intermediates. acs.orgnih.gov This combined strategy has been successful in identifying the specific catalytic residues (e.g., Asp214 in GH13 yeast α-glucosidase) that are covalently modified by inhibitors. acs.orgnih.govresearchgate.net By revealing the electronic and structural requirements for activity, these computational studies not only deepen our fundamental understanding of how glycosidases work but also provide a rational basis for the design of new, more potent, and selective enzyme inhibitors for therapeutic or industrial applications. acs.orgnih.govresearchgate.netacs.org

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of Allyl α-D-Glucopyranoside. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

¹H NMR spectral data for Allyl α-D-Glucopyranoside reveals characteristic signals for the protons in the glucopyranose ring and the allyl group. nih.gov For instance, the anomeric proton (H-1) typically appears as a distinct signal, and its coupling constant can confirm the α-configuration of the glycosidic bond. The protons of the allyl group exhibit characteristic shifts, with the olefinic protons appearing further downfield than the methylene (B1212753) protons. nih.gov

Correlation Spectroscopy (COSY) experiments are instrumental in establishing the connectivity between protons on adjacent carbons. This two-dimensional NMR technique helps in assigning the proton signals of the glucopyranose ring by identifying which protons are coupled to each other. rsc.org

Detailed ¹H and ¹³C NMR data are presented in the tables below.

Table 1: ¹H NMR Spectroscopic Data for Allyl α-D-Glucopyranoside

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~4.8-5.0 | d | ~3.5-4.0 |

| H-2 | ~3.4-3.6 | m | |

| H-3 | ~3.7-3.9 | m | |

| H-4 | ~3.3-3.5 | m | |

| H-5 | ~3.7-3.9 | m | |

| H-6a | ~3.7-3.8 | m | |

| H-6b | ~3.6-3.7 | m | |

| -OCH₂- (allyl) | ~4.0-4.2 | m | |

| =CH- (allyl) | ~5.8-6.0 | m | |

| =CH₂ (allyl) | ~5.2-5.4 | m |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Allyl α-D-Glucopyranoside

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | ~97-99 |

| C-2 | ~72-74 |

| C-3 | ~73-75 |

| C-4 | ~70-72 |

| C-5 | ~72-74 |

| C-6 | ~61-63 |

| -OCH₂- (allyl) | ~68-70 |

| =CH- (allyl) | ~134-135 |

| =CH₂ (allyl) | ~117-118 |

Note: Chemical shifts are approximate and can be influenced by the solvent and reference standard used.

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in Allyl α-D-Glucopyranoside. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. researchgate.net

Key spectral features include a broad absorption band in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. researchgate.net The C-H stretching vibrations of the alkyl and alkenyl groups are observed in the 2850-3000 cm⁻¹ region. researchgate.net The presence of the C=C double bond in the allyl group is confirmed by a peak around 1645 cm⁻¹. Furthermore, the C-O stretching vibrations of the ether and alcohol functionalities give rise to strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹. academicjournals.orgsemanticscholar.org

Table 3: Characteristic FT-IR Absorption Bands for Allyl α-D-Glucopyranoside

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200-3500 | O-H (hydroxyl) | Stretching (broad) |

| 2850-3000 | C-H (alkyl/alkenyl) | Stretching |

| ~1645 | C=C (alkene) | Stretching |

| 1000-1200 | C-O (ether, alcohol) | Stretching |

Note: The exact positions of the peaks can vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY)

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of Allyl α-D-Glucopyranoside. sielc.comglycodepot.com It is also used to deduce structural information through fragmentation analysis. researchgate.net

Electro-Spray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like Allyl α-D-Glucopyranoside. researchgate.net In ESI-MS, the analyte is ionized directly from solution, which minimizes fragmentation and typically results in the observation of the intact molecular ion. nih.gov

For Allyl α-D-Glucopyranoside (molecular weight 220.22 g/mol ), the ESI-MS spectrum often shows the protonated molecule [M+H]⁺ at m/z 221.2 or adducts with alkali metals, such as the sodium adduct [M+Na]⁺ at m/z 243.2. glycodepot.comrsc.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, which in turn allows for the calculation of its elemental formula, providing a high degree of confidence in the compound's identity. rsc.org

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of Allyl α-D-Glucopyranoside and for monitoring the progress of its synthesis. academicjournals.orgglycodepot.com These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of Allyl α-D-Glucopyranoside. sielc.com Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase, is a common approach. sielc.com

In a typical HPLC analysis, a solution of the compound is injected into the column. The components of the sample are then separated based on their affinity for the stationary phase. A detector, often a UV detector or a refractive index detector, is used to monitor the eluent and produce a chromatogram. The retention time of the peak corresponding to Allyl α-D-Glucopyranoside can be used for its identification, while the area of the peak is proportional to its concentration, allowing for quantitative analysis and purity assessment. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com For applications compatible with mass spectrometry, volatile buffers such as formic acid may be used instead of non-volatile acids like phosphoric acid. sielc.com

High-Performance Liquid Chromatography (HPLC)

Colloidal Characterization of Poly(Allyl α-D-Glucopyranoside) Latex

Poly(Allyl α-D-glucopyranoside) can be polymerized, often with other monomers like styrene (B11656), to form latex particles. nih.govresearchgate.net These particles, which are colloidal dispersions in an aqueous medium, have applications in areas such as biosensors. nih.gov The characterization of the colloidal properties of these latexes is crucial for understanding their stability and performance.

The size and size distribution of latex particles are fundamental properties that influence the physical characteristics of the latex, such as its stability and film-forming ability. Dynamic Light Scattering (DLS) is a common technique used to determine the hydrodynamic radius of colloidal particles. acs.org

In a study involving the synthesis of poly(allyl-α-d-glucopyranose/styrene) latex through emulsion polymerization, the resulting particles were analyzed for their size. nih.govresearchgate.net The average particle size was determined to be 78.3 nm. nih.govresearchgate.netresearchgate.net The polydispersity index (PDI) is a measure of the broadness of the particle size distribution. A PDI value close to 1.0 indicates a monodisperse or very narrow distribution. For the poly(allyl-α-d-glucopyranose/styrene) latex, the polydispersity index was found to be 1.005, signifying a highly uniform particle size. nih.govresearchgate.netresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Average Particle Size (nm) | 78.3 | nih.gov, researchgate.net, researchgate.net |

| Polydispersity Index (PDI) | 1.005 | nih.gov, researchgate.net, researchgate.net |

Zeta potential is a key indicator of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. This parameter provides insight into the stability of colloidal systems. A high absolute zeta potential (typically > ±30 mV) indicates good colloidal stability due to strong electrostatic repulsion between particles, which prevents aggregation or coagulation.

For poly(allyl-α-d-glucopyranose/styrene) latex particles, zeta potential measurements are used to understand their surface charge and colloidal stability, especially when interacting with other molecules. nih.gov In one study, the zeta potential of the latex was measured in the presence of varying concentrations of Concanavalin A (Con A), a protein that specifically binds to glucose residues. nih.govresearchgate.net The study found that as the concentration of Con A increased, the zeta potential of the latex particles decreased. nih.gov This decrease was attributed to the binding of the electrically neutral Con A (at the experimental pH of 7.2) to the glucose units on the latex surface, which reduces the particle's mobility and leads to coagulation. nih.gov This demonstrates how zeta potential measurements can be used to study the interactions between the glycopolymer latex and biomolecules.

| Condition | Observation | Interpretation | Reference |

|---|---|---|---|

| Latex in deionized water | Negative Zeta Potential | Indicates a negatively charged surface, contributing to colloidal stability. | nih.gov |

| Latex with increasing Concanavalin A concentration | Decrease in Zeta Potential | Binding of neutral Con A to the latex surface reduces particle mobility and electrostatic repulsion, leading to aggregation. | nih.gov |

Theoretical and Computational Studies on Allyl α D Glucopyranoside and Derivatives

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the intrinsic properties of glycosides. nih.govacs.org For derivatives of α-D-glucopyranosides, DFT calculations are used to determine structure-activity relationships, which are crucial for designing new molecules with specific biological activities, such as potential antimicrobial and antifungal drugs. physchemres.org

Molecular modeling techniques, including enzyme homology modeling, are used to visualize and analyze the interactions between glycoside derivatives and biological targets like enzymes. nih.govresearchgate.net For instance, modeling studies on allylic carbocyclic inhibitors of α-glucosidases have helped to delineate the structural requirements for effective binding and inhibition. nih.govacs.org These computational models can predict how a molecule like an allyl-substituted glucopyranoside might fit into the active site of an enzyme, highlighting key interactions such as hydrogen bonding and π-π stacking.

In one study, molecular modeling revealed that an inhibitor, to position its reactive group correctly, had to adopt a less favored ring conformation, which still allowed for the formation of multiple hydrogen bonds within the enzyme's active site. nih.gov Such detailed structural insights are vital for the rational design of more potent and selective inhibitors.

Conformational Analysis and Reactivity

The three-dimensional shape, or conformation, of Allyl α-D-Glucopyranoside is a key determinant of its reactivity. The flexibility of the pyranose ring and the orientation of the anomeric allyl group are critical factors. The α-anomeric configuration is generally less thermodynamically stable than the corresponding β-anomer.

Computational methods, such as Monte Carlo conformational searches combined with DFT optimizations, are employed to identify the most stable conformations of glycoside structures. rsc.org These studies are often validated by comparing calculated data, like nuclear magnetic resonance (NMR) coupling constants, with experimental values. rsc.org For related sugar derivatives, this combined approach has been used to create a clearer picture of conformational preferences, which in turn helps to rationalize their reactivity in chemical transformations like rearrangement reactions. rsc.org

The reactivity of the allyl group and the glucopyranoside ring can be influenced by their conformation. For example, the anomeric effect, which involves stereoelectronic interactions between the ring oxygen and the anomeric substituent, plays a role in stabilizing certain conformations. The reactivity of different hydroxyl groups on the glucose ring generally follows the order: 1-OH > 6-OH > 3-OH > 2-OH > 4-OH. nih.gov Computational studies on C-allyl glucopyranosides have shown that their preferred solution conformation is similar to that of the parent O-glycosides, a preference driven primarily by gauche interactions around the glycosidic bond. researchgate.net Temperature-dependent studies suggest that these molecules exist as an equilibrium mixture of different conformers. researchgate.net

Electronic Structure and Stability Investigations

The electronic structure of a molecule governs its stability and reactivity. Quantum chemical calculations provide valuable data on the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. physchemres.org

For methyl α-D-glucopyranoside, a related compound, the calculated excitation energy, which corresponds to the HOMO-LUMO gap, is relatively high, indicating high kinetic stability and lower reactivity. physchemres.org However, the addition of other functional groups, such as aromatic or acyl groups, can lower this energy gap and increase the molecule's reactivity. physchemres.org

The stability of reactive intermediates formed from allyl glycoside derivatives, such as carbocations, is also a subject of computational investigation. Hydride affinity calculations, a measure of carbocation stability, have been used to compare the stability of allylic carbocations derived from inhibitors with the oxocarbenium ion derived from glucose. nih.govacs.org These calculations have shown that certain allylic carbocations are significantly more stable, suggesting they are more prone to react through an SN1-type mechanism. nih.govacs.org

📊 Table 1: Calculated Hydride Affinities for Various Carbocations (kcal/mol)

| Carbocation Species | Calculated Hydride Affinity (kcal/mol) | Reference |

| Derived from inhibitor 1 | 94.8 | nih.govacs.org |

| Derived from inhibitor 2 | 106.1 and 104.6 | nih.govacs.org |

| Derived from inhibitor 3 | 105.0 and 104.0 | nih.govacs.org |

| Oxocarbenium ion from glucose | 90.1 | nih.govacs.org |

Lower values indicate greater stability of the carbocation.

Reaction Mechanism Delineation via Computational Methods

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For glycosylation reactions, which are fundamental to the synthesis of oligosaccharides using precursors like Allyl α-D-Glucopyranoside, computational approaches can map out the entire reaction pathway. acs.org Methods like ab initio molecular dynamics (AIMD) simulations in explicit solvent can be used to calculate the free energy profiles of reaction pathways. acs.org

These studies can distinguish between different possible mechanisms, such as SN1 (dissociative) and SN2 (associative) pathways. For example, computational studies on the inhibition of α-glucosidases by allylic carbocyclic compounds have proposed a mechanism involving a conformation consistent with the necessary orbital overlap for the departure of a leaving group. nih.gov The transition state for such a reaction is predicted to involve a planar arrangement of five carbon atoms. nih.gov

In studies of related glycosylation reactions, linear free energy relationships have indicated a shift in mechanism from SN2 to SN1 as the quality of the leaving group improves. acs.org Computational modeling helps to rationalize these experimental observations by providing a detailed picture of the transition states and intermediates involved. For C-allyl glucopyranosides, synthetic routes involve the allylation of protected glucose derivatives, followed by chemical modifications of the double bond on the allyl group. researchgate.net

Emerging Research Areas and Potential Academic Contributions

Development of Molecular Probes for Biochemical Research

The allyl group can be chemically modified to create molecular probes for studying biological systems. For instance, anthracene-methyl glycosides have been developed as synthons that self-assemble into chiral supramolecular structures, which can be used for cell imaging. acs.org The allyl group of the glucoside can be functionalized to attach such fluorescent or reporter groups, creating probes to investigate carbohydrate-protein interactions or to track the molecule within a cellular environment. glycodepot.com

Exploration of Supramolecular Chemistry Involving Allyl Glucosides

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding and π–π stacking. acs.orgnih.gov Glycosides, with their combination of a hydrophilic sugar head and a modifiable aglycone tail (like the allyl group), are excellent candidates for building blocks in supramolecular assemblies. acs.org Research into anthracenemethyl glycosides shows they can self-assemble in aqueous solutions to form chiral, fiber-like structures, a process driven by the stacking of the aromatic anthracene (B1667546) core and the hydrophilic nature of the carbohydrate. acs.org The functionalization of the allyl group could be used to tune these self-assembly processes or to link these supramolecular structures to other systems.

Advanced Catalytic Applications in Glycoside Synthesis

Achieving high stereoselectivity, particularly for the α-anomer, remains a key challenge in glycoside synthesis. Recent advances have focused on cooperative catalysis. A synergistic system using a chiral Brønsted acid and a thiourea (B124793) derivative has been shown to produce Allyl α-D-glucopyranoside with exceptional α-selectivity (greater than 30:1 α:β ratio). In this system, the thiourea activates the glycosyl donor through hydrogen bonding, while the acid protonates the allyl alcohol acceptor, enhancing its nucleophilicity and controlling the stereochemical outcome. acs.org

Integration with "Click Chemistry" for Glycoconjugate Assembly